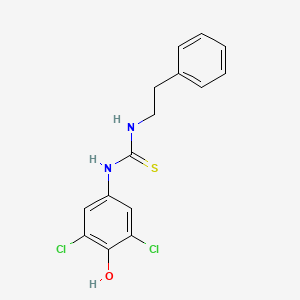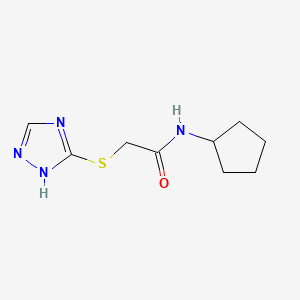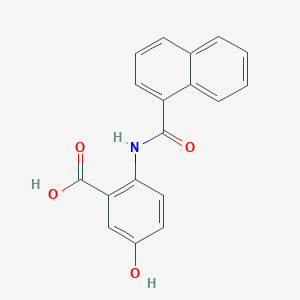
N-(3,5-dichloro-4-hydroxyphenyl)-N'-(2-phenylethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichloro-4-hydroxyphenyl)-N'-(2-phenylethyl)thiourea, also known as DCPET, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. DCPET is a thiourea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Wirkmechanismus
The exact mechanism of action of N-(3,5-dichloro-4-hydroxyphenyl)-N'-(2-phenylethyl)thiourea is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators, and to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, to induce apoptosis, and to inhibit angiogenesis. This compound has also been shown to exhibit anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to exhibit antioxidant effects, reducing oxidative stress and protecting cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,5-dichloro-4-hydroxyphenyl)-N'-(2-phenylethyl)thiourea is its versatility. It has been shown to exhibit a range of biochemical and physiological effects, making it a useful tool for studying a variety of diseases and biological processes. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in scientific research.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, making it difficult to interpret some of the results obtained from experiments. Additionally, this compound has not been extensively studied in vivo, meaning that its effects in living organisms are not well understood.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3,5-dichloro-4-hydroxyphenyl)-N'-(2-phenylethyl)thiourea. One area of interest is the development of this compound-based therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, studies are needed to better understand the pharmacokinetics and pharmacodynamics of this compound in vivo, in order to optimize its use as a therapeutic agent.
Synthesemethoden
N-(3,5-dichloro-4-hydroxyphenyl)-N'-(2-phenylethyl)thiourea can be synthesized through a multi-step process that involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with phenethylamine, followed by the addition of thiourea. The resulting compound is then purified through recrystallization to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dichloro-4-hydroxyphenyl)-N'-(2-phenylethyl)thiourea has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for use in the treatment of a range of diseases.
Eigenschaften
IUPAC Name |
1-(3,5-dichloro-4-hydroxyphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c16-12-8-11(9-13(17)14(12)20)19-15(21)18-7-6-10-4-2-1-3-5-10/h1-5,8-9,20H,6-7H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRLUDFGFBKKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC(=C(C(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5855697.png)
![methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5855701.png)



![N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5855723.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B5855732.png)
![2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide](/img/structure/B5855736.png)
![2-[(3-fluorobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5855745.png)



